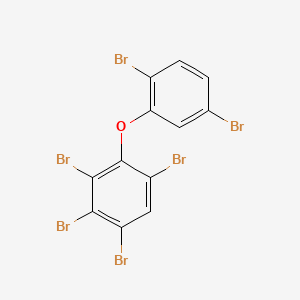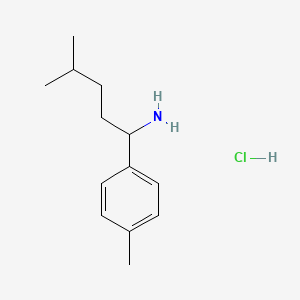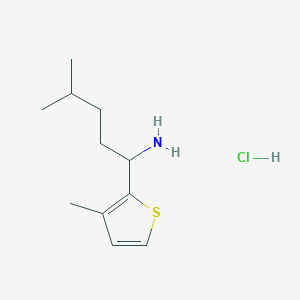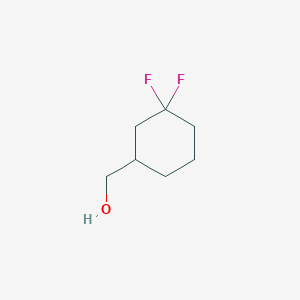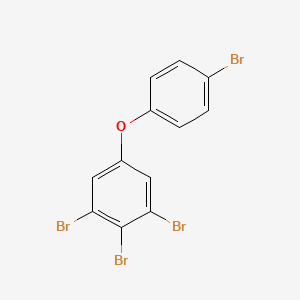
3,4,4',5-Tetrabromodiphenyl ether
Overview
Description
3,4,4’,5-Tetrabromodiphenyl ether is a chemical compound . It is also known as 2,3’,4,4’-Tetrabromodiphenyl ether . The molecular formula of this compound is C12H6Br4O .
Synthesis Analysis
The synthesis of 3,4,4’,5-Tetrabromodiphenyl ether involves complex chemical reactions . A study has shown that it can be synthesized using SiO2-coated zero-valent iron/palladium bimetallic nanoparticles in a nano-biological combined system .Molecular Structure Analysis
The molecular structure of 3,4,4’,5-Tetrabromodiphenyl ether can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions of 3,4,4’,5-Tetrabromodiphenyl ether are complex and involve various processes . More research is needed to fully understand these reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4,4’,5-Tetrabromodiphenyl ether include a molecular weight of 485.791 . More detailed properties are not available in the search results.Scientific Research Applications
Environmental Impact Assessment
“3,4,4’,5-Tetrabromodiphenyl ether” is a type of polybrominated diphenyl ether (PBDE) which are persistent environmental contaminants. Studies have shown that these compounds can be found in trace amounts in various environmental compartments, posing risks to aquatic ecosystems .
Toxicology and Human Health
Research has linked exposure to certain PBDEs like “3,4,4’,5-Tetrabromodiphenyl ether” with male reproductive diseases due to their distribution in the food chain. This highlights the importance of understanding the toxicological effects of these compounds on human health .
Microbial Reductive Debromination
In the field of bioremediation, studies have focused on the microbial reductive debromination of PBDEs. This process involves using microorganisms to remove bromine atoms from the compound, thereby reducing its toxicity and persistence in the environment .
Immune System Modulation
There is research exploring how “3,4,4’,5-Tetrabromodiphenyl ether” affects the immune system. For instance, one study examined the effects of PBDE-47 on the innate immune response by analyzing intracellular expression profiles and activity of macrophage cell-derived small extracellular vesicles .
Removal Efficiency Enhancement
Efforts have been made to enhance the removal efficiency of PBDEs from the environment. One study demonstrated that using a combination of oxidized palygorskite (OP) and nano zero-valent iron (nZVI) significantly increased the removal efficiency of BDE15, a related PBDE compound .
Safety and Hazards
properties
IUPAC Name |
1,2,3-tribromo-5-(4-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-1-3-8(4-2-7)17-9-5-10(14)12(16)11(15)6-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFOIXCXIWHJDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C(=C2)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00879899 | |
| Record name | BDE-81 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,4',5-Tetrabromodiphenyl ether | |
CAS RN |
446254-50-8 | |
| Record name | 3,4,4',5-Tetrabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-81 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,4',5-TETRABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RZS2DO934 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




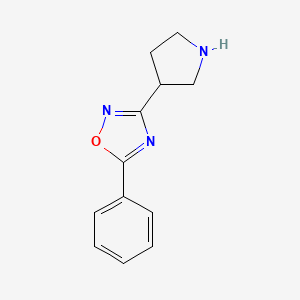

![1-[(3,5-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B1432673.png)
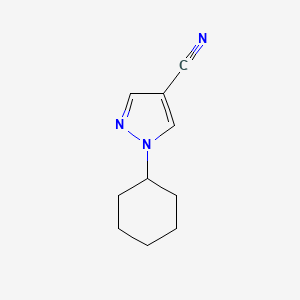

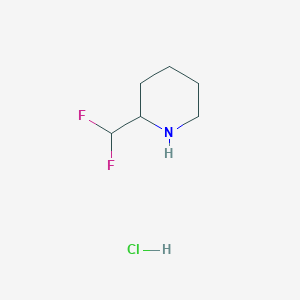
![1-Oxa-3-azaspiro[5.5]undecan-2-one](/img/structure/B1432678.png)
